1,3,5-Trinitro-2-(2-nitrophenoxy)benzene
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Overview
Description
1,3,5-Trinitro-2-(2-nitrophenoxy)benzene: is an organic compound with the molecular formula C12H6N4O9 It is a derivative of benzene, characterized by the presence of multiple nitro groups and a nitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene can be synthesized through a multi-step nitration process. The starting material, typically a benzene derivative, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration processes. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product. Safety measures are paramount due to the highly reactive nature of the compound and the potential hazards associated with the nitration process.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.
Major Products:
Reduction: Formation of 1,3,5-triamino-2-(2-aminophenoxy)benzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products, which may include nitroso or nitro derivatives.
Scientific Research Applications
1,3,5-Trinitro-2-(2-nitrophenoxy)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Materials Science: Studied for its potential use in the development of high-energy materials and explosives due to its high nitrogen content and energetic properties.
Biology and Medicine: Investigated for its potential use in drug development and as a probe in biochemical studies. Its ability to undergo specific reactions makes it useful in the study of enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction or substitution reactions, leading to the formation of reactive intermediates. The compound’s high reactivity allows it to interact with various biological molecules, potentially affecting enzyme activity and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
1,3,5-Trinitrobenzene: A simpler derivative with three nitro groups on the benzene ring. It is less complex but shares similar reactivity.
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties. It has a methyl group in addition to the nitro groups.
1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene: A more complex derivative with additional phenylethenyl groups, leading to different reactivity and applications.
Uniqueness: 1,3,5-Trinitro-2-(2-nitrophenoxy)benzene is unique due to the presence of both nitro and nitrophenoxy groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
10242-30-5 |
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Molecular Formula |
C12H6N4O9 |
Molecular Weight |
350.20 g/mol |
IUPAC Name |
1,3,5-trinitro-2-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6N4O9/c17-13(18)7-5-9(15(21)22)12(10(6-7)16(23)24)25-11-4-2-1-3-8(11)14(19)20/h1-6H |
InChI Key |
HPPFUKOYYNPRAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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